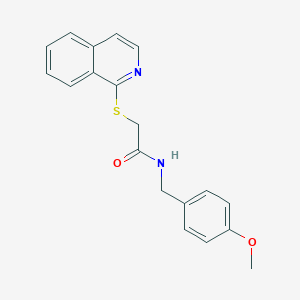
Tert-butyl (3-propoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3-propoxyphenyl)carbamate, also known as this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. In
作用機序
The mechanism of action of Tert-butyl (3-propoxyphenyl)carbamate (3-propoxyphenyl)carbamate involves its interaction with GABA-A receptors. Specifically, this compound acts as a positive allosteric modulator of these receptors, which results in an increase in the activity of these receptors and a subsequent decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound (3-propoxyphenyl)carbamate are primarily related to its modulation of GABA-A receptors. Specifically, this compound has been shown to increase the activity of these receptors, which results in a decrease in neuronal excitability. This effect has been shown to have potential therapeutic applications in the treatment of anxiety disorders and other conditions related to neuronal hyperactivity.
実験室実験の利点と制限
One of the main advantages of Tert-butyl (3-propoxyphenyl)carbamate (3-propoxyphenyl)carbamate for lab experiments is its ability to modulate GABA-A receptors in a specific and predictable manner. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many potential future directions for research in the area of Tert-butyl (3-propoxyphenyl)carbamate (3-propoxyphenyl)carbamate. One area of interest is the development of new compounds based on this chemical structure that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various neurological and psychiatric conditions. Finally, there is a need for further research on the potential toxicity of this compound and its safety for use in humans.
合成法
Tert-butyl (3-propoxyphenyl)carbamate is synthesized using a specific method involving the reaction of this compound chloroformate with 3-propoxyaniline. This reaction results in the formation of this compound (3-propoxyphenyl)carbamate, which can be purified and used for various scientific applications.
科学的研究の応用
Tert-butyl (3-propoxyphenyl)carbamate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to have significant effects on neuronal activity. Specifically, this compound (3-propoxyphenyl)carbamate has been shown to modulate the activity of GABA-A receptors, which are important for regulating neuronal excitability.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
tert-butyl N-(3-propoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16) |
InChIキー |
QLQOGSRXXOGYFT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
正規SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B263238.png)
![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)
![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)

![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)

